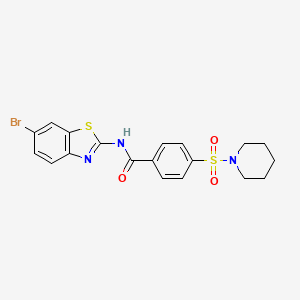
N-(4-isonicotinoylphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isonicotinoylphenyl)cyclohexanecarboxamide, commonly known as INCA-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of isonicotinamide compounds, which are known for their diverse biological activities. INCA-1 has been shown to exhibit promising results in various studies, making it an attractive candidate for further investigation.
Mechanism of Action
The exact mechanism of action of INCA-1 is not fully understood. However, it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. Inhibition of PARP leads to DNA damage and cell death in cancer cells. Additionally, INCA-1 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation. Inhibition of COX-2 leads to a reduction in inflammation.
Biochemical and Physiological Effects:
INCA-1 has been shown to have various biochemical and physiological effects. In cancer cells, INCA-1 has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory cells treated with INCA-1 have shown a reduction in the production of inflammatory cytokines. Additionally, INCA-1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using INCA-1 in lab experiments is its high purity and ease of synthesis. Additionally, INCA-1 has been shown to exhibit promising results in various studies, making it an attractive candidate for further investigation. However, one limitation of using INCA-1 in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of INCA-1.
Future Directions
There are many potential future directions for the study of INCA-1. One area of interest is its potential use in combination therapy with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and potential side effects of INCA-1. Furthermore, the potential use of INCA-1 in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases should be explored. Overall, the study of INCA-1 has the potential to lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
INCA-1 can be synthesized using a simple and efficient method known as the Pinner reaction. This method involves the reaction of isonicotinoyl chloride with cyclohexylamine in the presence of an acid catalyst. The resulting product is then treated with phenyl isocyanate to obtain INCA-1. This method yields a high purity product and can be easily scaled up for larger quantities.
Scientific Research Applications
INCA-1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, INCA-1 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Inflammation is a key factor in many diseases, and INCA-1 has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent in the treatment of inflammatory diseases. Additionally, INCA-1 has been shown to have neuroprotective effects and has potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-[4-(pyridine-4-carbonyl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(15-10-12-20-13-11-15)14-6-8-17(9-7-14)21-19(23)16-4-2-1-3-5-16/h6-13,16H,1-5H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNXEMYWBFWJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-3-pyrrolidinecarboxamide](/img/structure/B6071447.png)
![methyl 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)benzoate](/img/structure/B6071450.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6071462.png)

![dimethyl 5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]isophthalate](/img/structure/B6071477.png)
![N-(3-methoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6071487.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate](/img/structure/B6071490.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B6071493.png)
![8-bromo-N-(2-furylmethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6071496.png)
![2-(3-fluorobenzyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B6071501.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide](/img/structure/B6071509.png)
![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6071522.png)
![N-[4-(anilinocarbonyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B6071538.png)
![methyl 3-(5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B6071552.png)